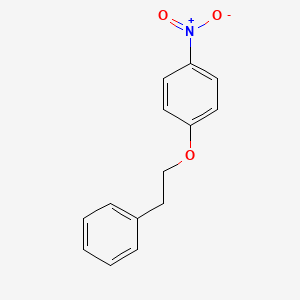

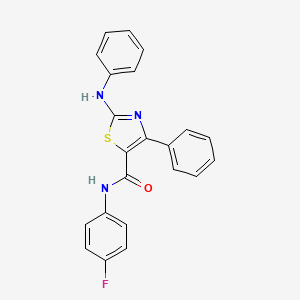

![molecular formula C18H16FN5O2 B2529548 6-(2-Fluorophenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878729-47-6](/img/structure/B2529548.png)

6-(2-Fluorophenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "6-(2-Fluorophenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione" is a structurally complex molecule that appears to be related to the class of imidazole derivatives. Imidazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their properties.

Synthesis Analysis

The synthesis of imidazole derivatives can vary, but typically involves the formation of the imidazole ring through a multi-step process. For instance, the synthesis of 1-(2,6-Dimethyl-4-bromophenyl)imidazole was achieved using the improved Debus-Radziszewsk method, which involves the reaction of 2,6-dimethyl-4-bromoanilin, glyoxal, formaldehyde, and ammonium chloride . This method may provide a foundation for the synthesis of the compound , suggesting that a similar approach could be employed with appropriate substitutions to introduce the 2-fluorophenyl and prop-2-enyl groups.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The X-ray crystal structure analysis of related compounds, such as 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole, reveals intermolecular interactions such as C–H⋯O, C–H⋯N, C–H⋯F, and π–π stacking, which contribute to the formation of a supramolecular network . These interactions are likely to be relevant to the compound , influencing its stability and reactivity.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions, often acting as ligands or intermediates in the synthesis of more complex molecules. The reactivity of such compounds is influenced by the substituents on the imidazole ring. For example, the presence of a fluorine atom, as seen in the compound "this compound," could affect its electronic properties and reactivity in electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are determined by their molecular structure. For instance, the presence of halogen substituents, such as fluorine, can impact the lipophilicity, boiling point, and melting point of the compound. The electronic effects of the substituents also influence the acidity and basicity of the imidazole nitrogen atoms. While the specific properties of the compound are not detailed in the provided papers, it can be inferred that its physical and chemical properties would be consistent with those of structurally similar imidazole derivatives.

科学的研究の応用

Synthesis and Cytotoxic Activity A study by Khlebnikova et al. (2020) involved the synthesis of fluorine-containing derivatives similar to the compound , specifically focusing on their cytotoxic activity against cancer cell lines such as MCF-7 (human breast carcinoma) and HepG2 (human hepatocellular carcinoma). These derivatives demonstrated significant antiproliferative activity, potentially through inducing apoptosis and affecting the cell cycle, particularly the G2/M phase, in tumor cells Khlebnikova et al., 2020.

Fluorescence Sensing Peng et al. (2005) explored the use of phenyl-1H-anthra[1,2-d]imidazole-6,11-dione derivatives for colorimetric and ratiometric fluorescent chemosensing of fluoride ions. These compounds exhibited significant shifts in absorption and fluorescence emission in response to fluoride, indicating potential applications in selective sensing and detection Peng et al., 2005.

Stability and Structure Analysis The stability and structural characteristics of potential N-heterocyclic carbene precursors with N-fluorophenyl substituents were investigated by Hobbs et al. (2010). This research aimed to understand the effects of electron delocalization on the stability of these compounds, which could have implications in various chemical synthesis and catalysis processes Hobbs et al., 2010.

Imaging Agents for Alzheimer's Disease Zeng et al. (2006) synthesized fluorinated imidazo[1,2-a]pyridine derivatives, including 6-(2'-fluoroethyl)-2-(4'-dimethylamino)phenylimidazo[1,2-a]pyridine (FEPIP) and 6-(3'-fluoropropyl)-2-(4'-dimethylamino)phenylimidazo[1,2-a]pyridine (FPPIP), as potential imaging agents for detecting amyloid plaques in Alzheimer's disease. These compounds showed promise in radiolabeling and in vitro autoradiography studies, indicating their potential utility in brain imaging Zeng et al., 2006.

作用機序

It’s worth noting that compounds with similar structures, such as imidazobenzodiazepines and indole derivatives , have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . These compounds are known to interact with various targets in the body, leading to changes in biochemical pathways and cellular functions .

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, is a critical aspect of drug development. It influences the bioavailability of a compound, determining how much of the administered drug reaches its target site in the body. Environmental factors such as pH, temperature, and the presence of other substances can also affect the action, efficacy, and stability of a compound .

特性

IUPAC Name |

6-(2-fluorophenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN5O2/c1-4-9-22-16(25)14-15(21(3)18(22)26)20-17-23(14)10-11(2)24(17)13-8-6-5-7-12(13)19/h4-8,10H,1,9H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBLADPDRQLHOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)CC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

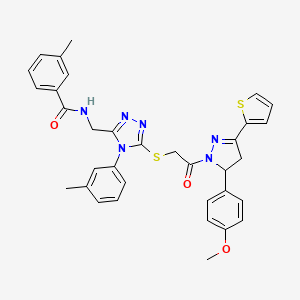

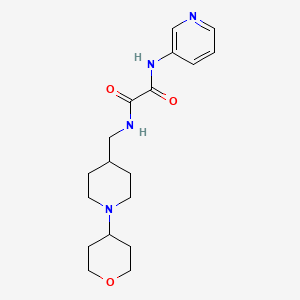

![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2529469.png)

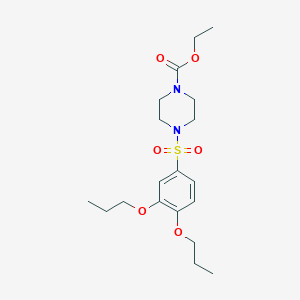

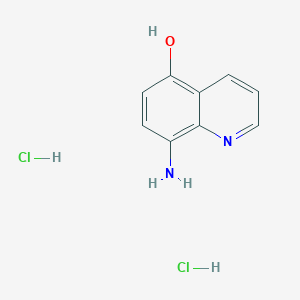

![N-(2-methoxy-5-methylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2529471.png)

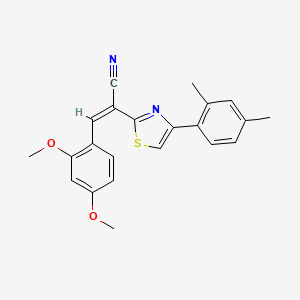

![4-butoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2529474.png)

![2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2529477.png)

![(E)-4-(Dimethylamino)-N-[1-(1-methylpyrazol-3-yl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2529478.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(1-phenylethylamino)purine-2,6-dione](/img/structure/B2529480.png)

![3-(3,4-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2529484.png)